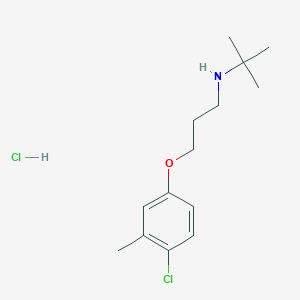![molecular formula C22H26N2O6S B4921536 butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)
butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate, commonly known as TACB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TACB is a thioamide derivative of trimethoxybenzoic acid, which makes it a promising candidate for use in drug discovery and development.
Wirkmechanismus
The exact mechanism of action of TACB is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and DNA synthesis. TACB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
TACB has been found to exhibit low toxicity in vitro and in vivo, making it a promising candidate for use in drug development. It has also been shown to exhibit good stability in various biological fluids, including plasma and liver microsomes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TACB is its potential as a lead compound for the development of new drugs. Its low toxicity and stability make it a promising candidate for further research. However, one limitation of TACB is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on TACB. One area of interest is the development of TACB derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of TACB and its derivatives, which could provide valuable insights into the development of new cancer therapies. Additionally, further research is needed to determine the potential applications of TACB in other fields, such as agriculture and environmental science.
Synthesemethoden
TACB can be synthesized using a variety of methods, including the reaction of trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with butylamine and carbon disulfide to form TACB. Another method involves the reaction of trimethoxybenzoic acid with butyl isocyanate and carbon disulfide to form the corresponding thiosemicarbazide, which is then reacted with thionyl chloride to form TACB.
Wissenschaftliche Forschungsanwendungen
TACB has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TACB has also been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
butyl 3-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-5-6-10-30-21(26)14-8-7-9-16(11-14)23-22(31)24-20(25)15-12-17(27-2)19(29-4)18(13-15)28-3/h7-9,11-13H,5-6,10H2,1-4H3,(H2,23,24,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEATBKKSNKBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B4921505.png)


![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)
![N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine](/img/structure/B4921541.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921553.png)